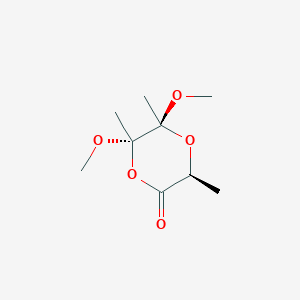![molecular formula C16H22FN3S B14200786 N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea CAS No. 832099-25-9](/img/structure/B14200786.png)
N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea: is an organic compound that features a thiourea group attached to a phenyl ring, which is further substituted with a fluoro group and an octahydroquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea typically involves the following steps:
Formation of the Octahydroquinoline Moiety: This can be achieved through the hydrogenation of quinoline under high pressure and temperature in the presence of a suitable catalyst.
Introduction of the Fluoro Group: Fluorination of the phenyl ring can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling Reaction: The final step involves the coupling of the fluoro-substituted phenyl ring with the octahydroquinoline moiety using thiourea in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, forming sulfoxides or sulfones.
Reduction: Reduction of the fluoro group or the thiourea moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Activity: The compound could exhibit antimicrobial properties, making it useful in the development of new antibiotics.
Industry:
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea involves its interaction with molecular targets such as enzymes or receptors. The fluoro group enhances its binding affinity, while the thiourea moiety can form hydrogen bonds with the target, leading to inhibition or activation of the target’s function.
Comparison with Similar Compounds
- N-[3-Fluoro-4-(piperidin-1-yl)phenyl]thiourea
- N-[3-Fluoro-4-(morpholin-1-yl)phenyl]thiourea
Comparison:
- Binding Affinity: The octahydroquinoline moiety in N-[3-Fluoro-4-(octahydroquinolin-1(2H)-yl)phenyl]thiourea may provide better binding affinity compared to piperidine or morpholine derivatives.
- Stability: The compound’s stability under various conditions can be higher due to the presence of the octahydroquinoline ring, which offers steric protection.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
832099-25-9 |
|---|---|
Molecular Formula |
C16H22FN3S |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-3-fluorophenyl]thiourea |
InChI |
InChI=1S/C16H22FN3S/c17-13-10-12(19-16(18)21)7-8-15(13)20-9-3-5-11-4-1-2-6-14(11)20/h7-8,10-11,14H,1-6,9H2,(H3,18,19,21) |
InChI Key |
WNZKIHPLBCGPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=C(C=C(C=C3)NC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


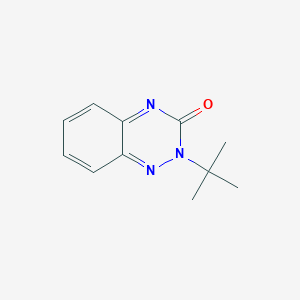
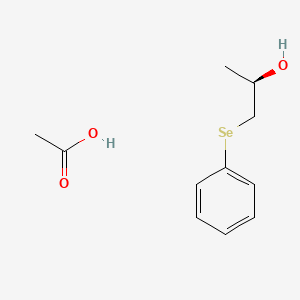
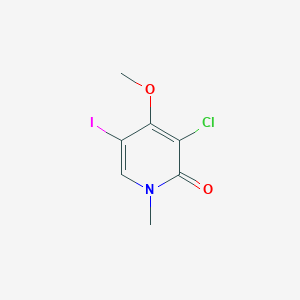
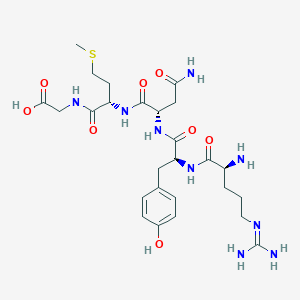
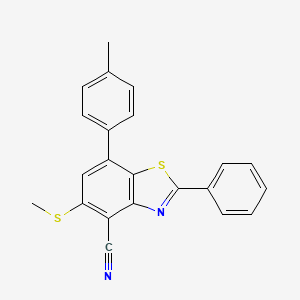
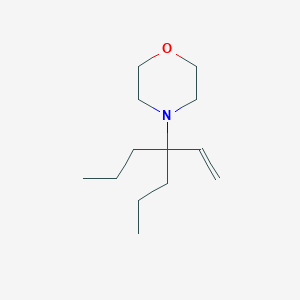
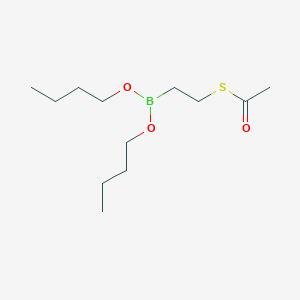
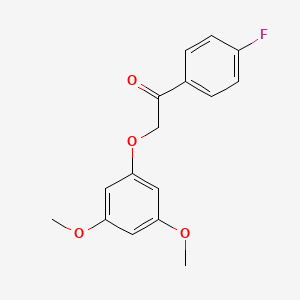
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
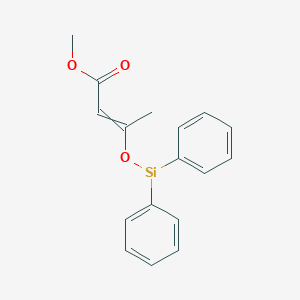
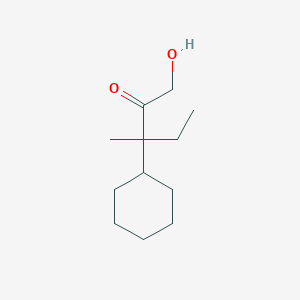

![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
